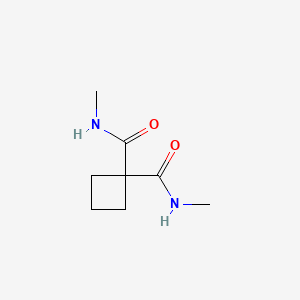![molecular formula C24H22N2O B14707796 2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole CAS No. 21287-85-4](/img/structure/B14707796.png)
2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a biphenyl and a butylphenyl group attached to an oxadiazole ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-butylbenzoic acid hydrazide with 4-biphenylcarboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with tert-butyl groups, known for its stability and use in organic synthesis.
Tetrakis(2,4-di-tert-butylphenyl)-4,4′-biphenyldiphosphonite: A phosphonite compound used as an antioxidant and stabilizer in polymers.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole is unique due to the presence of both biphenyl and butylphenyl groups attached to an oxadiazole ring This combination imparts specific electronic and steric properties, making it distinct from other similar compounds
特性
CAS番号 |
21287-85-4 |
|---|---|
分子式 |
C24H22N2O |
分子量 |
354.4 g/mol |
IUPAC名 |
2-(4-butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H22N2O/c1-2-3-7-18-10-12-21(13-11-18)23-25-26-24(27-23)22-16-14-20(15-17-22)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3 |
InChIキー |
PFUYMJWEILZLIK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


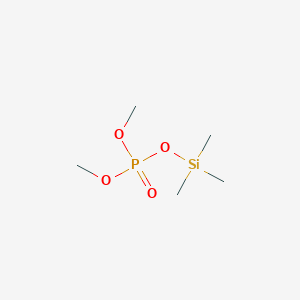
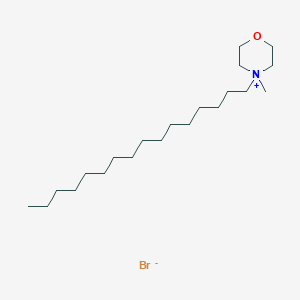
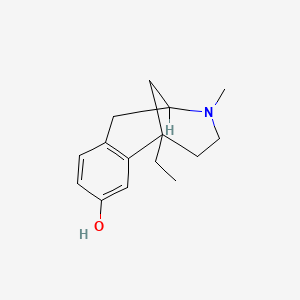
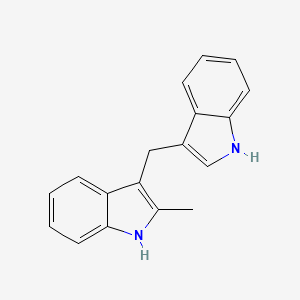
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)

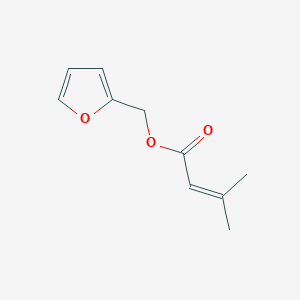

![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
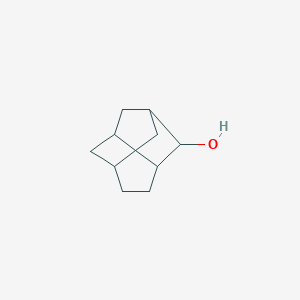
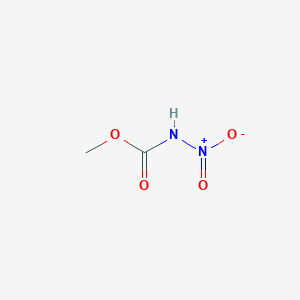
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

